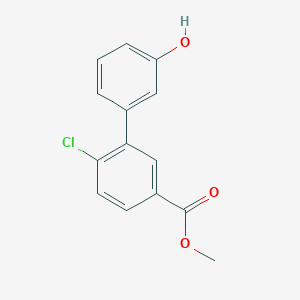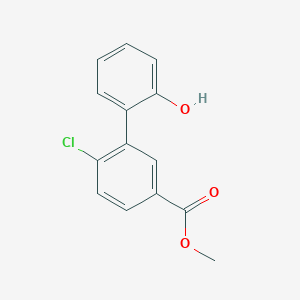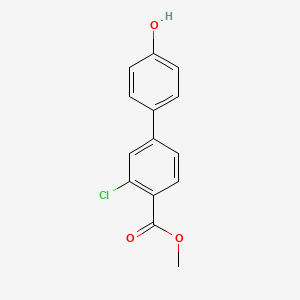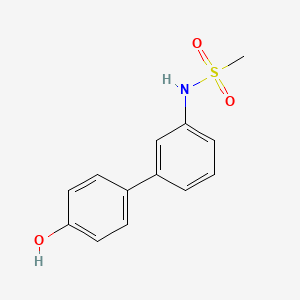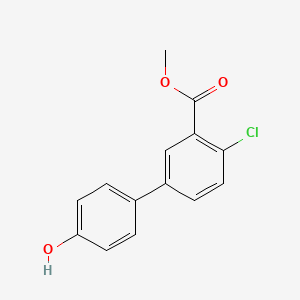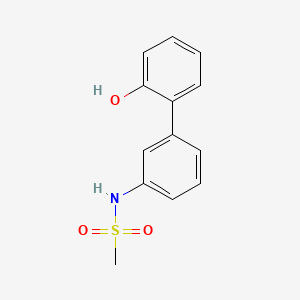
2-(3-Methylsulfonylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylsulfonylaminophenyl)phenol, 95% (also known as 2-(3-Methylsulfonylaminophenyl)phenol 95% or 2-MSA-Phenol 95%) is an aromatic compound of interest to the scientific community due to its various applications in a variety of fields. This compound has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2-MSA-Phenol 95% is known to act as a catalyst in various chemical reactions. It is thought to act as an electron-withdrawing group, which increases the reactivity of the substrate. The compound also has an anti-oxidant effect, which can be beneficial in certain applications.
Biochemical and Physiological Effects
2-MSA-Phenol 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-MSA-Phenol 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to obtain. It is also stable and non-toxic, making it safe to use in the laboratory. However, it is important to note that the compound is sensitive to light and air, and therefore must be stored in a dark, airtight container.
Orientations Futures
There are a variety of potential future directions for research into 2-MSA-Phenol 95%. For example, further research could be conducted into its potential therapeutic applications, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. Other potential future directions include the study of its effects on the environment and its potential use in industrial applications.
Méthodes De Synthèse
2-MSA-Phenol 95% is synthesized through a process known as the Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid as the reactants in order to produce the desired compound. The reaction is carried out in an aqueous medium and the reaction is typically completed in one hour.
Applications De Recherche Scientifique
2-MSA-Phenol 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, the synthesis of dyes, and the synthesis of polymers. It is also used in the study of the structure and function of proteins and other biomolecules.
Propriétés
IUPAC Name |
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEQBUUOZHUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683632 |
Source


|
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-92-2 |
Source


|
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)


